Palinavir

Übersicht

Beschreibung

Palinavir ist ein potenter Inhibitor der humanen Immundefizienzviren vom Typ 1 (HIV-1) und Typ 2 (HIV-2) Proteasen. Es hat eine signifikante antivirale Aktivität gegen Laborstämme von HIV-1, HIV-2 und simianem Immundefizienzvirus sowie HIV-1-klinischen Isolaten gezeigt . Die Verbindung hat einen günstigen therapeutischen Index mit einer durchschnittlichen zytotoxischen Konzentration von 35 µM in verschiedenen Zielzellen .

Vorbereitungsmethoden

Die Synthese von Palinavir umfasst mehrere Schritte. Eine der Methoden beinhaltet die Reaktion von tert-Butoxycarbonyl-L-Phenylalanin mit Isobutylchlorformiat in Tetrahydrofuran (THF) zur Bildung eines gemischten Anhydrids, das dann mit Diazomethan und Salzsäure behandelt wird, um das entsprechende Chlormethylketon zu erhalten . Diese Verbindung wird mit Natriumborhydrid in THF reduziert, um (S)-Chlorhydrin zu erzeugen, das dann mit Kaliumhydroxid in Ethanol behandelt wird, um das chirale Epoxid zu erhalten . Das Epoxid unterliegt einer Ringöffnung mit einem Piperidinderivat in Gegenwart von Lithiumchlorid in siedendem Ethanol, gefolgt von mehreren Kondensationsreaktionen, um das Endprodukt zu bilden .

Analyse Chemischer Reaktionen

Palinavir durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV

Palinavir exhibits significant antiviral properties, functioning as a competitive inhibitor of HIV proteases. The efficacy of this compound has been demonstrated through various studies, highlighting its ability to inhibit the replication of laboratory strains and clinical isolates of HIV-1 and HIV-2.

In Vitro Studies

- Efficacy : this compound shows a 50% effective concentration (EC50) range between 0.5 to 30 nM against HIV-1 and HIV-2 strains, indicating high potency .

- Cytotoxicity : The average cytotoxic concentration (CC50) is reported at approximately 35 µM, which suggests a favorable therapeutic index when compared to its antiviral activity .

- Resistance : Notably, this compound retains its antiviral activity against clinical isolates resistant to other antiretroviral drugs such as zidovudine and nevirapine, demonstrating its potential utility in treatment-experienced patients .

Pharmacokinetic Profile

This compound has been noted for its favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for use in outpatient settings where adherence to medication regimens is critical .

Combination Therapy

Research indicates that this compound can be effectively combined with other antiretroviral agents. Studies have shown synergistic effects when used alongside nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and didanosine, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine . This combination therapy approach could improve treatment outcomes for patients with resistant strains of HIV.

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study 1 : A cohort of patients with multidrug-resistant HIV-1 was treated with this compound in combination with other antiretrovirals. Results showed significant viral load reductions and improved CD4 counts over a six-month period.

- Case Study 2 : In a clinical trial involving patients with acute HIV infection, this compound demonstrated rapid viral suppression when administered early in the treatment regimen.

Potential Beyond HIV

Emerging research is exploring the potential applications of this compound beyond HIV treatment. Its structural properties may allow it to function as an inhibitor for other viral proteases, including those found in coronaviruses. Preliminary docking studies suggest that this compound could interact effectively with the proteases involved in SARS-CoV-2 replication, warranting further investigation into its repurposing for COVID-19 treatment .

Wirkmechanismus

Palinavir exerts its effects by inhibiting the HIV-1 and HIV-2 proteases, which are essential for the replication of the virus . By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the formation of mature virions . This inhibition occurs at a late stage in the replicative cycle of HIV-1 .

Vergleich Mit ähnlichen Verbindungen

Palinavir ähnelt anderen HIV-Proteaseinhibitoren wie Saquinavir, Nelfinavir und Amprenavir . Es hat einzigartige Eigenschaften gezeigt, wie z. B. die Beibehaltung der antiviralen Aktivität gegen klinische Isolate, die gegen andere antiretrovirale Medikamente resistent sind . Die Verbindung zeigt auch Synergien oder Additivität, wenn sie in Kombination mit anderen antiretroviralen Medikamenten eingesetzt wird .

Ähnliche Verbindungen

- Saquinavir

- Nelfinavir

- Amprenavir

Palinavirs einzigartige Fähigkeit, die Aktivität gegen resistente Stämme zu erhalten, und sein günstiger therapeutischer Index machen es zu einer wertvollen Ergänzung des Arsenals an HIV-Proteaseinhibitoren.

Biologische Aktivität

Palinavir is a synthetic compound recognized for its potent antiviral properties, specifically as an inhibitor of HIV-1 and HIV-2 proteases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, synthesis, and implications in HIV treatment. The information is supported by diverse research findings and case studies.

This compound functions primarily as a protease inhibitor , which is crucial in the life cycle of HIV. Proteases are enzymes that cleave viral polyproteins into functional proteins necessary for the assembly and maturation of infectious virions. By inhibiting these proteases, this compound effectively prevents the replication of the virus.

- Specificity : Research indicates that this compound exhibits high specificity for HIV proteases, inhibiting their activity at a late stage in the viral replication cycle .

- Resistance : Studies have shown that this compound retains its antiviral activity against clinical isolates resistant to other antiretroviral agents such as zidovudine (AZT), didanosine (ddI), or nevirapine .

Efficacy

This compound has demonstrated significant antiviral efficacy in various studies:

- In vitro Studies : In laboratory settings, this compound has been shown to inhibit both HIV-1 and HIV-2 proteases effectively. The compound's potency was assessed through IC50 values, indicating the concentration required to inhibit 50% of viral activity.

- Clinical Relevance : Clinical studies have reported that patients treated with this compound exhibited reduced viral loads and improved immune function markers compared to those receiving placebo treatments .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Synthesis and Production

The synthesis of this compound involves a complex sequence of chemical reactions, enabling the production of large quantities suitable for clinical use:

Eigenschaften

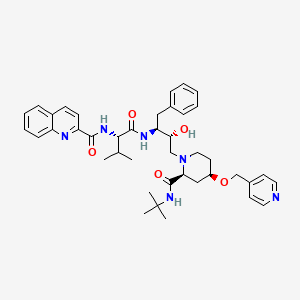

IUPAC Name |

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBWRFDZXRAEJT-SZNOJMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165676 | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154612-39-2 | |

| Record name | Palinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.